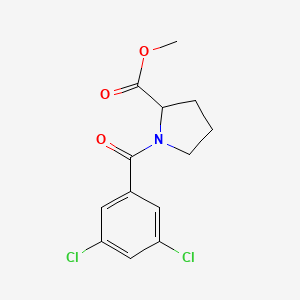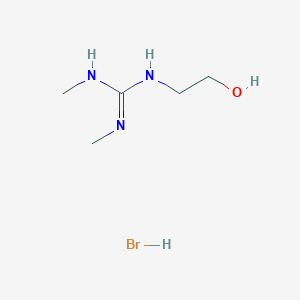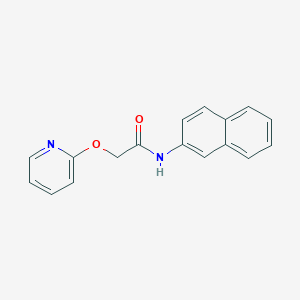![molecular formula C15H22N2O3 B7545395 N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide, commonly known as DEAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DEAE is a derivative of benzamide and belongs to the family of amide compounds.
Mécanisme D'action
The exact mechanism of action of DEAE is not fully understood, but it is believed to act through the inhibition of enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. DEAE has also been shown to modulate the release of cytokines and chemokines, which are involved in the immune response.
Biochemical and Physiological Effects
DEAE has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. DEAE has also been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, DEAE has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
DEAE has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be determined through various analytical techniques. DEAE is also stable under normal laboratory conditions, making it easy to handle and store. However, DEAE has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, DEAE has not been extensively studied in vivo, which limits its potential applications in animal models.
Orientations Futures
There are several future directions for research on DEAE. One potential direction is to further investigate its anti-inflammatory and analgesic properties, particularly in animal models. Another direction is to study its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to determine the exact mechanism of action of DEAE and its potential applications in other fields of research, such as neurology and immunology.
Conclusion
In conclusion, DEAE is a chemical compound with significant potential for scientific research. Its synthesis method is relatively simple, and it has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. DEAE has potential applications in various fields of research, particularly in medicinal chemistry and cancer treatment. Further research is needed to fully understand the mechanism of action of DEAE and its potential applications in other fields of research.
Méthodes De Synthèse
The synthesis of DEAE involves the reaction between 4-ethoxybenzoyl chloride and diethylamine. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified through column chromatography to obtain pure DEAE. The yield of DEAE is around 60-70%, and the purity can be determined through various analytical techniques, such as NMR and HPLC.
Applications De Recherche Scientifique
DEAE has various scientific research applications, particularly in the field of medicinal chemistry. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the development of new drugs. DEAE has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
IUPAC Name |
N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-4-17(5-2)14(18)11-16-15(19)12-7-9-13(10-8-12)20-6-3/h7-10H,4-6,11H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIMFFRXFHPCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CNC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-[2-(tetrazol-1-yl)phenyl]methanone](/img/structure/B7545320.png)
![2-[[4-(4-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B7545330.png)


![1-ethyl-N-[(1-methylbenzimidazol-2-yl)-phenylmethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7545341.png)
![3-[(2-methylphenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545350.png)
![3-[(2-fluorophenyl)methylsulfanyl]-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazol-5-one](/img/structure/B7545351.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)

![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)

